REACTION_CXSMILES
|
[CH3:1][CH:2]([O:5][CH2:6][C:7]([O:9][CH3:10])=[O:8])[C:3]#[CH:4].C[OH:12]>C([O-])(=O)C.[Hg+2].C([O-])(=O)C>[CH3:1][CH:2]([O:5][CH2:6][C:7]([O:9][CH3:10])=[O:8])[C:3](=[O:12])[CH3:4] |f:2.3.4|
|
Name
|
|
Quantity
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20 g
|
Type
|
reactant
|
Smiles
|
CC(C#C)OCC(=O)OC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Hg+2].C(C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to approximately 100 mL total volume
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Type
|
ADDITION
|
Details
|
treated with 1M HCl (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×, 100 mL)
|
Type
|
EXTRACTION
|
Details
|
The extractions
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C)=O)OCC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |